
1-Propynyltriphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propynyltriphenylsilane is an organosilicon compound with the molecular formula C21H18Si and a molecular weight of 298.464 g/mol It is characterized by the presence of a propynyl group attached to a triphenylsilane moiety
Preparation Methods
1-Propynyltriphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsilane with propyne in the presence of a catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide . Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
Chemical Reactions Analysis
1-Propynyltriphenylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The propynyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents and conditions used in these reactions include hydrosilanes, catalysts like palladium or platinum, and solvents such as THF or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Propynyltriphenylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Propynyltriphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The propynyl group can participate in reactions that modify the electronic properties of the silicon atom, influencing its reactivity. Pathways involved include the formation of intermediate complexes with catalysts and subsequent transformation into desired products .
Comparison with Similar Compounds
1-Propynyltriphenylsilane can be compared with other similar compounds such as:
Triphenylsilane: Lacks the propynyl group, making it less reactive in certain types of reactions.
Diphenylsilane: Contains two phenyl groups instead of three, resulting in different reactivity and applications.
Phenylsilane: Contains only one phenyl group, making it significantly different in terms of chemical behavior.
The uniqueness of this compound lies in its propynyl group, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
6673-25-2 |
|---|---|
Molecular Formula |
C21H18Si |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
triphenyl(prop-1-ynyl)silane |
InChI |
InChI=1S/C21H18Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H3 |
InChI Key |
KTTLKZLZLWBQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


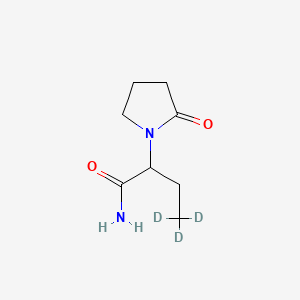
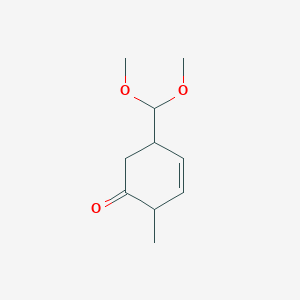


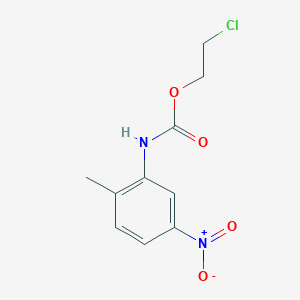
![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)
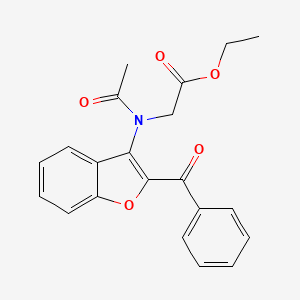
![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)
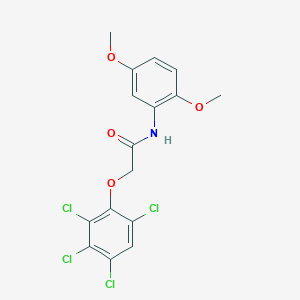


![N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11939163.png)
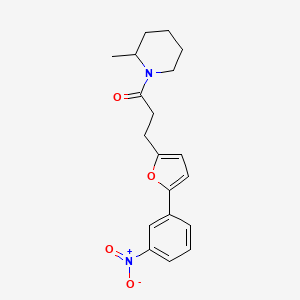
![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)
